Cas no 2060045-74-9 (2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde)

2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde 化学的及び物理的性質
名前と識別子
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- CID 125456198
- 2'-Bromo-3,6'-difluoro[1,1'-biphenyl]-2-carboxaldehyde
- [1,1'-Biphenyl]-2-carboxaldehyde, 2'-bromo-3,6'-difluoro-
- 2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde
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- MDL: MFCD30500349
- インチ: 1S/C13H7BrF2O/c14-10-4-2-6-12(16)13(10)8-3-1-5-11(15)9(8)7-17/h1-7H
- InChIKey: IMLUJPXMJCUMTE-UHFFFAOYSA-N
- ほほえんだ: C1(C2=C(F)C=CC=C2Br)=CC=CC(F)=C1C=O
じっけんとくせい
- 密度みつど: 1.555±0.06 g/cm3(Predicted)
- ふってん: 355.0±42.0 °C(Predicted)
2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-339485-0.05g |
2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde |
2060045-74-9 | 0.05g |
$707.0 | 2023-09-03 | ||
Enamine | EN300-339485-2.5g |
2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde |
2060045-74-9 | 2.5g |
$1650.0 | 2023-09-03 | ||
Enamine | EN300-339485-0.1g |
2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde |
2060045-74-9 | 0.1g |
$741.0 | 2023-09-03 | ||
Enamine | EN300-339485-5g |
2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde |
2060045-74-9 | 5g |
$2443.0 | 2023-09-03 | ||
Enamine | EN300-339485-1g |
2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde |
2060045-74-9 | 1g |
$842.0 | 2023-09-03 | ||
Enamine | EN300-339485-10.0g |
2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde |
2060045-74-9 | 10.0g |
$3131.0 | 2023-02-23 | ||
Enamine | EN300-339485-0.5g |
2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde |
2060045-74-9 | 0.5g |
$809.0 | 2023-09-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01040175-1g |
2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde |
2060045-74-9 | 95% | 1g |
¥3031.0 | 2023-03-11 | |
Enamine | EN300-339485-0.25g |
2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde |
2060045-74-9 | 0.25g |
$774.0 | 2023-09-03 | ||
Enamine | EN300-339485-5.0g |
2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde |
2060045-74-9 | 5.0g |
$2110.0 | 2023-02-23 |
2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehydeに関する追加情報
Introduction to 2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde (CAS No. 2060045-74-9)
2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde (CAS No. 2060045-74-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its distinct aromatic structure, serves as a crucial intermediate in the synthesis of various bioactive molecules. The presence of both bromo and fluoro substituents on the benzene ring enhances its reactivity, making it a valuable building block for the development of novel therapeutic agents.
The molecular structure of 2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde consists of a benzaldehyde core substituted with a 2-bromo-6-fluorophenyl group. This arrangement imparts unique electronic and steric properties to the molecule, which are highly desirable in drug design. The fluorine atoms, in particular, contribute to metabolic stability and binding affinity, while the bromine atom provides a handle for further functionalization via cross-coupling reactions.
In recent years, 2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde has been extensively studied for its potential applications in the synthesis of small-molecule inhibitors targeting various biological pathways. One notable area of research involves its use in developing kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The aldehyde functionality allows for easy conjugation with amines or hydrazines, enabling the creation of potent and selective kinase inhibitors.
Moreover, the compound has shown promise in the development of antiviral agents. The fluorinated aromatic system enhances the molecule's ability to interact with viral proteases and polymerases, thereby inhibiting viral replication. Several preclinical studies have demonstrated the efficacy of derivatives of 2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde in reducing viral load in cell culture models. These findings have prompted further investigation into its potential as a lead compound for antiviral drug discovery.
The synthesis of 2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Key steps include bromination and fluorination of a biphenyl derivative followed by formylation at the appropriate position. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These synthetic strategies highlight the compound's versatility and utility in complex molecular construction.
From a computational chemistry perspective, 2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have revealed that the electron-withdrawing nature of the fluorine atoms modulates the electronic distribution across the molecule, influencing its binding affinity and specificity. Such insights are invaluable for optimizing drug-like properties and designing next-generation inhibitors.
The pharmaceutical industry has recognized the significance of 2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde as a key intermediate in drug development pipelines. Its incorporation into libraries of compounds has facilitated high-throughput screening campaigns aimed at identifying novel therapeutic candidates. The compound's structural features make it amenable to diversification through combinatorial chemistry approaches, allowing for rapid exploration of chemical space.
Recent advancements in green chemistry have also influenced the synthesis of 2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde, with researchers exploring solvent-free conditions and catalytic systems that minimize waste generation. These environmentally conscious methodologies align with global efforts to promote sustainable pharmaceutical manufacturing practices while maintaining high standards of product quality and yield.
In conclusion, 2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde (CAS No. 2060045-74-9) represents a significant advancement in medicinal chemistry due to its versatile structural features and broad applicability in drug discovery. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in developing next-generation therapeutics for various diseases. As research continues to uncover new applications for this compound, its value in pharmaceutical innovation is expected to grow further.
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